molecular formula C23H38N2O5 B1244501 5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- CAS No. 125075-54-9

5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)-

Cat. No.: B1244501
CAS No.: 125075-54-9
M. Wt: 422.6 g/mol
InChI Key: OPZODFCEYJMBAM-QRZISYOPSA-N
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Description

5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)-, also known by its chemical name with the molecular formula C23H38N2O5, is a compound with a molecular weight of 422.6 g/mol. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(22The specific synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of 5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Heptenoic acid, 7-((1S,2S,3S,4R)-3-(((2-((1-oxoheptyl)amino)acetyl)amino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-, (5Z)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

CAS No.

125075-54-9

Molecular Formula

C23H38N2O5

Molecular Weight

422.6 g/mol

IUPAC Name

(Z)-7-[(1S,2S,3S,4R)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

InChI

InChI=1S/C23H38N2O5/c1-2-3-4-8-11-21(26)25-16-22(27)24-15-18-17(19-13-14-20(18)30-19)10-7-5-6-9-12-23(28)29/h5,7,17-20H,2-4,6,8-16H2,1H3,(H,24,27)(H,25,26)(H,28,29)/b7-5-/t17-,18+,19-,20+/m0/s1

InChI Key

OPZODFCEYJMBAM-QRZISYOPSA-N

SMILES

CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2

Isomeric SMILES

CCCCCCC(=O)NCC(=O)NC[C@H]1[C@H]2CC[C@@H]([C@H]1C/C=C\CCCC(=O)O)O2

Canonical SMILES

CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2

Synonyms

7-(3-((2-((phenylamino)carbonyl)hydrazino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid
SQ 26538
SQ 28053
SQ 29548
SQ-26,538
SQ-26538
SQ-28053
SQ-29548
SQ26,538
SQ26538

Origin of Product

United States

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